molecular formula C21H33ClN2O5S B1216937 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate CAS No. 69982-18-9

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate

Cat. No. B1216937
CAS RN: 69982-18-9
M. Wt: 461 g/mol
InChI Key: XLPNGUGQMKKKDG-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate, also known as 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate, is a useful research compound. Its molecular formula is C21H33ClN2O5S and its molecular weight is 461 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate' involves the reaction of 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole with methanesulfonic acid to form the monomethanesulfonate salt.

Starting Materials
4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole, Methanesulfonic acid

Reaction
To a solution of 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-1H-pyrazole in a suitable solvent, add methanesulfonic acid., Heat the reaction mixture to reflux for a suitable amount of time., Cool the reaction mixture and filter the resulting solid., Wash the solid with a suitable solvent and dry to obtain the monomethanesulfonate salt of the desired compound.

properties

IUPAC Name

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O2.CH4O3S/c1-4-18-16(19(5-2)23-22-18)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21;1-5(2,3)4/h11-12,14H,4-10,13H2,1-3H3,(H,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPNGUGQMKKKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)CCCCCCOC2=C(C=C(C=C2)OC)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69982-17-8 (Parent)
Record name 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069982189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80220249
Record name 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate

CAS RN

69982-18-9
Record name 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069982189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC357705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole, 4-(6-(2-chloro-4-methoxyphenoxy)hexyl)-3,5-diethyl-, monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole methanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX99TLK8DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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